(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine
Description
Properties
Molecular Formula |
C11H13F3N2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(2S,3R)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m0/s1 |
InChI Key |
PPEANHHBJZXYNL-VHSXEESVSA-N |
Isomeric SMILES |
C1CN[C@H]([C@@H](N1)C2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Preparation of α-Amino Sulfinylimines : These intermediates are synthesized from corresponding aldehydes and sulfinamides.
- Nucleophilic Addition : The TMSCF₃ reagent is added to the α-amino sulfinylimine under controlled conditions.
- Cyclization : The resulting intermediate undergoes cyclization to form the desired piperazine scaffold.
Reaction Conditions:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: -78°C to room temperature
- Catalyst: Lewis acids (e.g., BF₃·Et₂O)
This method ensures high diastereoselectivity and yield, making it a preferred approach for synthesizing stereochemically defined piperazines.
Reaction of Piperazine Derivatives with Trifluoromethylating Agents
Another widely used method involves reacting substituted piperazine derivatives with trifluoromethylating agents and phenylating agents.
Key Steps:
- Starting Material : A piperazine derivative with a reactive site at the second position.
- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents such as TMSCF₃ or CF₃I.
- Phenylation : Addition of a phenyl group through cross-coupling reactions (e.g., Suzuki or Heck reactions).
Reaction Conditions:
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
- Catalyst: Palladium-based catalysts for phenylation
- Temperature: Moderate heating (~50–100°C)
This approach is versatile and allows modifications to optimize yield and purity.
Reductive Amination Approach
The reductive amination strategy involves the condensation of a ketone or aldehyde precursor with a primary amine, followed by reduction.
Key Steps:
- Condensation : A phenyl-substituted ketone reacts with a primary amine in the presence of an acid catalyst.
- Reduction : The imine intermediate is reduced using hydrogen gas or reducing agents like NaBH₄.
Reaction Conditions:
- Acid Catalyst: HCl or acetic acid
- Reducing Agent: NaBH₄ or catalytic hydrogenation
- Solvent: Ethanol or methanol
This method provides an efficient route for synthesizing substituted piperazines but requires careful control to avoid over-reduction.
Continuous Flow Synthesis
For industrial-scale production, continuous flow synthesis offers an efficient alternative by enabling precise control over reaction parameters.
Features:
- Reactants are mixed in a flow reactor under controlled temperature and pressure.
- Monitoring techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product purity.
This method improves scalability while maintaining high yields.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages |
|---|---|---|---|
| Diastereoselective Synthesis | TMSCF₃, α-amino sulfinylimines | -78°C to RT, THF, BF₃·Et₂O catalyst | High stereochemical control |
| Trifluoromethylation | TMSCF₃, CF₃I | DMF/acetonitrile, Pd catalyst | Versatile and modifiable |
| Reductive Amination | Phenyl ketone, primary amine | Acid catalyst, NaBH₄ | Simple setup |
| Continuous Flow Synthesis | Varies | Precise temperature/pressure control | Scalable for industrial applications |
Analytical Techniques for Monitoring Synthesis
To confirm the formation and purity of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine:
- NMR Spectroscopy : For structural confirmation.
- $$ ^1H $$, $$ ^{13}C $$, and $$ ^{19}F $$ spectra provide detailed insights into chemical shifts.
- Mass Spectrometry (MS) : To determine molecular weight.
- Infrared Spectroscopy (IR) : For functional group identification.
- Chromatography : High-performance liquid chromatography (HPLC) ensures enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves several methodologies that focus on achieving high stereoselectivity. Recent advancements have highlighted the use of diastereoselective nucleophilic addition techniques to create carbon-substituted piperazines, which are essential for drug discovery due to their metabolic stability and lipophilicity conferred by the trifluoromethyl group .
Key Synthetic Approaches:
- Diastereoselective Nucleophilic Addition : The addition of the Ruppert–Prakash reagent (TMSCF₃) to homochiral α-amino sulfinylimines has been reported as an efficient method for synthesizing this compound .
- Chiral Pool Utilization : Employing chirality from natural amino acids has also been explored to yield various piperazine derivatives with potential pharmacological significance .
Pharmacological Applications
The unique structural features of this compound make it a candidate for various pharmacological applications. Research indicates that the trifluoromethyl group enhances the compound's interaction with biological targets, particularly in the context of central nervous system disorders.
Notable Pharmacological Properties:
- Dopamine Receptor Modulation : Studies have shown that compounds containing this piperazine structure can selectively bind to dopamine receptors, suggesting potential use in treating conditions such as schizophrenia and Parkinson's disease .
- Antimicrobial Activity : Some derivatives of piperazines have demonstrated antimicrobial properties, making them candidates for further exploration in combating resistant strains of bacteria .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Dopamine D3 Receptor Binding : A study investigated the binding affinity of various piperazine derivatives to dopamine D3 receptors. The findings indicated that modifications at the piperazine core significantly influenced receptor selectivity and affinity .
- Antimicrobial Efficacy : Research on fluorinated s-triazinyl piperazines revealed promising antimicrobial activity against a range of pathogens. This highlights the potential for developing new antimicrobial agents based on piperazine structures .
Comparative Analysis Table
| Property | This compound | Related Piperazine Derivatives |
|---|---|---|
| Synthesis Method | Diastereoselective nucleophilic addition | Various methods including chiral pool synthesis |
| Pharmacological Target | Dopamine D3 receptors | Multiple targets including serotonin receptors |
| Antimicrobial Activity | Potentially effective against resistant bacteria | Documented efficacy against various pathogens |
| Metabolic Stability | Enhanced by trifluoromethyl group | Varies among derivatives |
Mechanism of Action
The mechanism of action of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Stereochemical Influence
Stereochemistry dictates receptor binding and functional outcomes:
- (2S,3R) Configuration : In estrogen receptor (ER) ligands, this configuration enabled ligand-dependent gene activation (20% of estradiol’s effect) despite low binding affinity (RBA <0.1%). This suggests a unique interaction mode distinct from steroidal estrogens .
- SNC 80: The (2S,5R) configuration in this δ-opioid receptor agonist conferred nanomolar affinity, illustrating how stereochemistry fine-tunes receptor selectivity .
Receptor Subtype Selectivity
Pharmacokinetic and Physicochemical Properties
- CF₃ Groups : Enhance metabolic stability and blood-brain barrier penetration. For instance, trifluoromethylpyridinyl piperazines improved CNS-MPO scores, aiding central nervous system drug design .
- Hydrogen Bonding : O-Methylation in piperazine ER ligands abolished gene activation, emphasizing the necessity of hydrogen-bonding groups (e.g., hydroxyl) for target engagement .
Data Table: Key Comparative Features
Research Findings and Implications
Trifluoromethyl Positioning : Meta-substituted CF₃ groups (e.g., 3-CF₃ in serotonin agonists) favor 5-HT1B binding, while para-CF₃ (e.g., Compound 23) enhances anticancer activity .
Stereochemical Specificity: The (2S,3R) configuration enables ER activation despite low binding, suggesting non-canonical receptor interactions .
Receptor Cross-Talk : Piperazines with dual 5-HT2/α receptor affinity (e.g., ketanserin) show stronger antihypertensive effects than selective 5-HT2 antagonists, emphasizing polypharmacology benefits .
Biological Activity
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and overall pharmacological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a piperazine ring substituted with a phenyl group and a trifluoromethyl group at the 3-position. This configuration is crucial for its biological interactions and efficacy.
Research indicates that compounds containing trifluoromethyl groups can significantly influence their interaction with biological targets. For instance, the presence of the trifluoromethyl moiety has been associated with enhanced inhibition of serotonin uptake, which is critical for developing antidepressants and anxiolytics . The trifluoromethyl group can stabilize interactions with target proteins through hydrophobic effects and hydrogen bonding.
Structure-Activity Relationships (SAR)
The SAR studies on piperazine derivatives highlight the importance of the trifluoromethyl group in modulating biological activity. For example, modifications to the piperazine core can lead to varying degrees of potency against specific enzymes or receptors. A study demonstrated that introducing a trifluoromethyl group at the para-position of an aryl ring increased potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to non-fluorinated analogs .
Table 1: Summary of SAR Findings for Trifluoromethylated Piperazines
| Compound | Substituent | Activity (IC50) | Remarks |
|---|---|---|---|
| A | -CF3 | 50 nM | Strong 5-HT uptake inhibition |
| B | -H | 300 nM | Weaker activity compared to A |
| C | -CF3 + CH3 | 25 nM | Enhanced potency due to dual substitution |
Biological Activity
Recent studies have explored the biological activities of this compound in various contexts:
- Neuropharmacology : This compound has shown promise as a potential treatment for mood disorders due to its ability to modulate neurotransmitter systems. Its structural characteristics allow it to penetrate the blood-brain barrier effectively .
- Enzyme Inhibition : The compound has been evaluated as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in cellular signaling pathways related to neurodegeneration. In vitro assays demonstrated significant inhibitory effects, suggesting potential applications in neuroprotective therapies .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. Further investigation into its mechanism could reveal new therapeutic strategies .
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of this compound. Researchers found that specific modifications led to improved selectivity and potency against targeted receptors associated with anxiety and depression .
Table 2: Case Study Results on Analog Activity
| Analog | Target Receptor | IC50 (nM) | Efficacy (%) |
|---|---|---|---|
| D | 5-HT1A | 30 | 85 |
| E | nSMase2 | 15 | 90 |
| F | D2 Dopamine | 45 | 75 |
Q & A
Q. What are the optimized synthetic routes for (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine, and how is stereochemical purity achieved?
Methodological Answer : Synthesis typically involves multi-step protocols starting with chiral precursors or resolution of racemic mixtures. For example:
- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., L-phenylalanine derivatives) to introduce the phenyl group, followed by trifluoromethylation via Ullmann coupling or nucleophilic substitution .
- Stereoselective Catalysis : Asymmetric hydrogenation or organocatalytic methods can install the (2S,3R) configuration. For instance, palladium-catalyzed coupling of trifluoromethyl groups with piperazine intermediates under chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) .
- Resolution Techniques : Diastereomeric salt formation using tartaric acid derivatives separates enantiomers, confirmed by chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. Which spectroscopic and chromatographic methods validate the structural integrity of this compound?
Methodological Answer :
- NMR : H and C NMR confirm regiochemistry. For example, the trifluoromethyl group shows a distinct F NMR signal at δ −60 to −65 ppm, while piperazine protons resonate as multiplets at δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 245.1024 for CHFN) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally analogous RORγt inhibitors .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its bioactivity in therapeutic targets?
Methodological Answer :
- Case Study : In RORγt inverse agonists, the (S)-configuration at C2 enhances binding affinity (IC < 50 nM) by aligning the phenyl group into a hydrophobic pocket, while the (R)-trifluoromethyl group stabilizes interactions via halogen bonding .
- Inversion Effects : The (2R,3S) enantiomer shows 10-fold reduced potency in renin inhibition assays, highlighting the critical role of stereochemistry .
Q. Experimental Design :
Q. What computational strategies predict the metabolic stability and toxicity of this compound?
Methodological Answer :
- QSAR Models : Train models using datasets of piperazine derivatives to predict ADME properties. For example, renin inhibitors with logP < 3.5 show improved hepatic stability .
- In Silico Metabolism : Use P450 docking (CYP3A4, CYP2D6) to identify vulnerable sites. The trifluoromethyl group reduces oxidative metabolism, enhancing half-life (e.g., t > 4 hrs in microsomal assays) .
- Toxicity Profiling : Apply ProTox-II or Derek Nexus to flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer :
- Case Example : Discrepancies in antiarrhythmic activity (e.g., IC variability in hERG channel assays) may arise from differences in:
- Assay Conditions : Temperature (25°C vs. 37°C) or electrolyte composition (K/Na ratios) .
- Metabolite Interference : Use LC-MS/MS to quantify active metabolites (e.g., N-oxide derivatives) in plasma .
- Validation Steps :
- Reproduce studies under standardized protocols (e.g., hERG patch-clamp at 37°C, 5 mM K).
- Cross-validate with transgenic animal models (e.g., guinea pig ventricular myocytes) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility (>10 mg/mL in PBS) compared to free bases (<1 mg/mL) .
- Prodrug Design : Esterification of the piperazine nitrogen increases intestinal absorption (e.g., acetylated prodrugs show 3-fold higher C in rats) .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability (e.g., AUC of 450 ng·h/mL vs. 120 ng·h/mL for free compound) .
Q. How are structure-activity relationship (SAR) studies designed for trifluoromethyl-piperazine derivatives?
Methodological Answer :
- Scaffold Modification : Synthesize analogs with:
- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO) enhance binding to serotonin receptors (5-HT K = 12 nM vs. 45 nM for -OCH) .
- Piperazine Linkers : Replace piperazine with homopiperazine to assess conformational flexibility .
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
